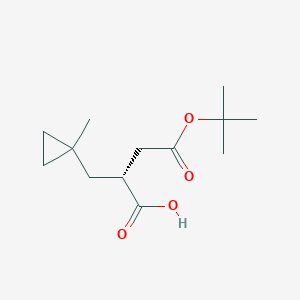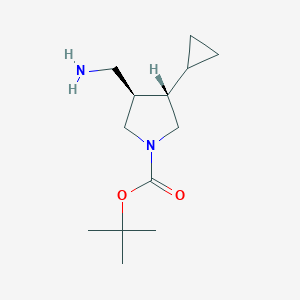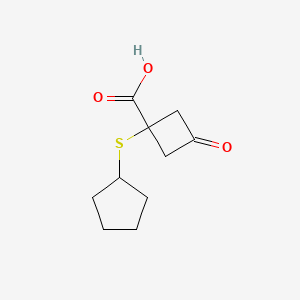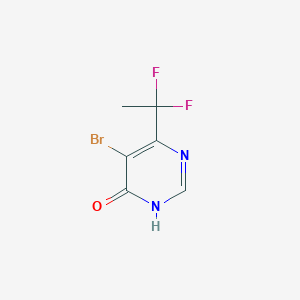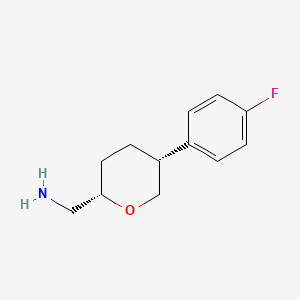
((2S,5R)-5-(4-Fluorophenyl)tetrahydro-2H-pyran-2-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((2S,5R)-5-(4-Fluorophenyl)tetrahydro-2H-pyran-2-yl)methanamine: is a chiral amine compound characterized by the presence of a fluorophenyl group attached to a tetrahydropyran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ((2S,5R)-5-(4-Fluorophenyl)tetrahydro-2H-pyran-2-yl)methanamine typically involves the following steps:
Formation of the Tetrahydropyran Ring: The initial step involves the cyclization of a suitable precursor to form the tetrahydropyran ring. This can be achieved through an intramolecular cyclization reaction under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction. This step often requires the use of a fluorinated aromatic compound and a strong base to facilitate the substitution.
Amination: The final step involves the introduction of the amine group through a reductive amination reaction. This can be achieved using a reducing agent such as sodium borohydride or lithium aluminum hydride in the presence of an amine precursor.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the amine group, to form corresponding oxides or imines.
Reduction: Reduction reactions can be performed on the fluorophenyl group or the tetrahydropyran ring to yield various reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as alkoxides, thiolates, and amines are employed in substitution reactions.
Major Products
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ((2S,5R)-5-(4-Fluorophenyl)tetrahydro-2H-pyran-2-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and the development of enantiomerically pure compounds.
Biology
The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It serves as a model compound for understanding the effects of fluorine substitution on biological activity.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmaceutical intermediate. Its structural features make it a candidate for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties enable its use in various applications, including catalysis and material science.
Wirkmechanismus
The mechanism of action of ((2S,5R)-5-(4-Fluorophenyl)tetrahydro-2H-pyran-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances its binding affinity and selectivity, while the tetrahydropyran ring provides structural stability. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ((2S,5R)-5-Phenyl)tetrahydro-2H-pyran-2-yl)methanamine
- ((2S,5R)-5-(4-Chlorophenyl)tetrahydro-2H-pyran-2-yl)methanamine
- ((2S,5R)-5-(4-Methylphenyl)tetrahydro-2H-pyran-2-yl)methanamine
Uniqueness
((2S,5R)-5-(4-Fluorophenyl)tetrahydro-2H-pyran-2-yl)methanamine is unique due to the presence of the fluorine atom in the phenyl group. This fluorine substitution enhances the compound’s chemical stability, lipophilicity, and biological activity compared to its non-fluorinated analogs. The fluorine atom also influences the compound’s electronic properties, making it a valuable tool in medicinal chemistry and drug design.
Eigenschaften
Molekularformel |
C12H16FNO |
|---|---|
Molekulargewicht |
209.26 g/mol |
IUPAC-Name |
[(2S,5R)-5-(4-fluorophenyl)oxan-2-yl]methanamine |
InChI |
InChI=1S/C12H16FNO/c13-11-4-1-9(2-5-11)10-3-6-12(7-14)15-8-10/h1-2,4-5,10,12H,3,6-8,14H2/t10-,12-/m0/s1 |
InChI-Schlüssel |
AJEBGSWQZZEZRR-JQWIXIFHSA-N |
Isomerische SMILES |
C1C[C@H](OC[C@H]1C2=CC=C(C=C2)F)CN |
Kanonische SMILES |
C1CC(OCC1C2=CC=C(C=C2)F)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B13339123.png)
![3-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid](/img/structure/B13339127.png)
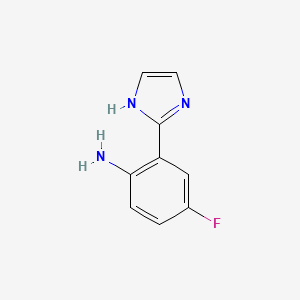
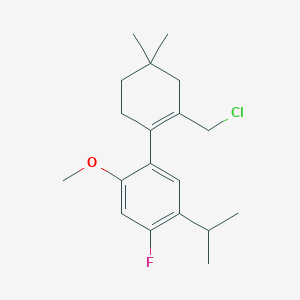
![(3R,6R)-5-[(tert-Butoxy)carbonyl]-1,1-difluoro-5-aZaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B13339146.png)
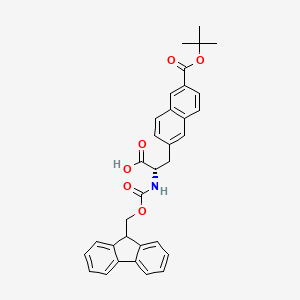
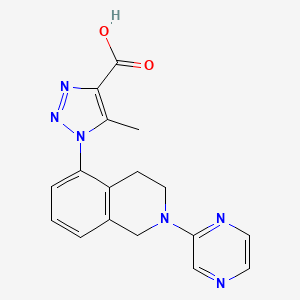
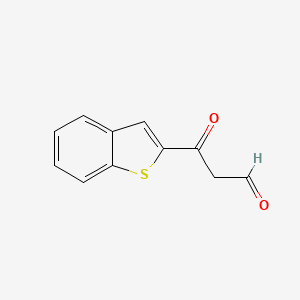
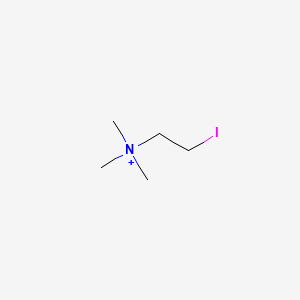
![2-[(1S)-1-Bromoethyl]pyridine](/img/structure/B13339174.png)
